molecular formula C7H14ClNO2 B1342576 Methyl piperidine-4-carboxylate hydrochloride CAS No. 7462-86-4

Methyl piperidine-4-carboxylate hydrochloride

Cat. No. B1342576
CAS RN: 7462-86-4
M. Wt: 179.64 g/mol
InChI Key: XAVNWNCTXQDFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05789421

Procedure details

To a solution of isonipecotic acid methyl ester HCl (2-3b) (34 g, 0.19 mol), and di-tert-butyl dicarbonate (43.5 g, 0.2 mol) in THF (300 mL) and H2O (150 mL) was added-K2CO3 (28.8 g, 0.21 mol). After 4 hours, the mixture was poured into water, extracted with EtOAc then washed with brine, dried (MgSO4) and evaporated to give the title compound 2-3c as an oil with a small amount of di-tert-butyl dicarbonate.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
43.5 g
Type
reactant
Reaction Step One
Name
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:11])[CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1.[C:12]([O:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13].C([O-])([O-])=O.[K+].[K+]>C1COCC1.O>[CH3:2][O:3][C:4](=[O:11])[CH:5]1[CH2:10][CH2:9][N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:7][CH2:6]1.[C:20]([O:19][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])([O:22][C:23]([CH3:25])([CH3:26])[CH3:24])=[O:21] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
Cl.COC(C1CCNCC1)=O
Name
Quantity
43.5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
28.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C1CCN(CC1)C(=O)OC(C)(C)C)=O
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05789421

Procedure details

To a solution of isonipecotic acid methyl ester HCl (2-3b) (34 g, 0.19 mol), and di-tert-butyl dicarbonate (43.5 g, 0.2 mol) in THF (300 mL) and H2O (150 mL) was added-K2CO3 (28.8 g, 0.21 mol). After 4 hours, the mixture was poured into water, extracted with EtOAc then washed with brine, dried (MgSO4) and evaporated to give the title compound 2-3c as an oil with a small amount of di-tert-butyl dicarbonate.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
43.5 g
Type
reactant
Reaction Step One
Name
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4](=[O:11])[CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1.[C:12]([O:19][C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13].C([O-])([O-])=O.[K+].[K+]>C1COCC1.O>[CH3:2][O:3][C:4](=[O:11])[CH:5]1[CH2:10][CH2:9][N:8]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:7][CH2:6]1.[C:20]([O:19][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])([O:22][C:23]([CH3:25])([CH3:26])[CH3:24])=[O:21] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
Cl.COC(C1CCNCC1)=O
Name
Quantity
43.5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
28.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C1CCN(CC1)C(=O)OC(C)(C)C)=O
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.